molecular formula C13H21N B13260729 Butyl[(2,5-dimethylphenyl)methyl]amine

Butyl[(2,5-dimethylphenyl)methyl]amine

Cat. No.: B13260729
M. Wt: 191.31 g/mol
InChI Key: CQWNAWIGKNEHMR-UHFFFAOYSA-N
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Description

Butyl[(2,5-dimethylphenyl)methyl]amine is an organic compound with the molecular formula C₁₃H₂₁N It is a derivative of amine, where the butyl group is attached to a benzyl group substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,5-dimethylphenyl)methyl]amine typically involves the reaction of 2,5-dimethylbenzyl chloride with butylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2,5-dimethylphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Butyl[(2,5-dimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Butyl[(2,5-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The benzyl group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Butylbenzylamine: Similar structure but lacks the methyl groups on the benzyl ring.

    2,5-Dimethylbenzylamine: Similar structure but lacks the butyl group.

    N-Butyl-2,5-dimethylaniline: Similar structure but with an aniline group instead of a benzylamine group.

Uniqueness

Butyl[(2,5-dimethylphenyl)methyl]amine is unique due to the presence of both the butyl and 2,5-dimethylbenzyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Butyl[(2,5-dimethylphenyl)methyl]amine is an organic compound characterized by its unique structure, which includes a butyl group attached to a benzyl moiety with two methyl substitutions on the phenyl ring at the 2 and 5 positions. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N. Its structure can be represented as follows:

ButylC6H3(CH3)2CH2NH2\text{Butyl}-\text{C}_6\text{H}_3(\text{CH}_3)_2-\text{CH}_2-\text{NH}_2

This configuration suggests that the compound may interact with various biological targets, potentially influencing their activity through mechanisms such as hydrogen bonding and hydrophobic interactions.

Research indicates that this compound may interact with specific receptors or enzymes, influencing their function. Similar compounds have shown activity at neurotransmitter receptors, which could suggest a potential role in modulating neurological pathways. The binding affinity and specificity for these targets require further investigation to elucidate the precise mechanisms involved .

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been evaluated for efficacy against gram-positive bacteria and mycobacterial strains. The findings suggest significant activity against Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis, indicating its potential as an antimicrobial agent in clinical settings .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for cytotoxic effects against cancer cell lines. Research utilizing MTT assays has shown that derivatives of similar amines exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, certain derivatives demonstrated IC50 values below 5 μM against multiple cancer cell lines, indicating potent anticancer activity .

Case Studies

  • Antimicrobial Efficacy : A study assessing the biological activities of various compounds found that this compound displayed significant inhibition against Mycobacterium tuberculosis and other pathogenic bacteria. The study highlighted its potential use in developing new antibiotics amid rising drug resistance .
  • Cytotoxicity Profile : Another investigation focused on the structure-activity relationship (SAR) of tertiary amines similar to this compound revealed that modifications to the alkyl chain significantly influenced cytotoxicity profiles. The findings suggested that longer aliphatic chains improved selectivity towards cancer cells over normal cells, making these compounds promising candidates for further development in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Butyl[(2,3-dimethylphenyl)methyl]amineMethyl groups at positions 2 and 3Antimicrobial activity noted
Butyl[(2,4-dimethylphenyl)methyl]amineMethyl groups at positions 2 and 4Moderate cytotoxicity observed
Butyl[(2,5-dimethoxyphenyl)methyl]amineMethoxy groups instead of methyl groupsPotentially lower activity

This table illustrates how variations in substitution patterns can significantly affect the biological activities of these compounds.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-8-14-10-13-9-11(2)6-7-12(13)3/h6-7,9,14H,4-5,8,10H2,1-3H3

InChI Key

CQWNAWIGKNEHMR-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=CC(=C1)C)C

Origin of Product

United States

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